Cas no 88912-25-8 (4,6-dichloropyridine-2-carboxylic acid)
4,6-dichloropyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4,6-Dichloropicolinic acid
- 2-Pyridinecarboxylicacid, 4,6-dichloro-
- 4,6-Dichloro-2-pyridinecarboxylic acid
- 4,6-DICHLOROPYRIDINE-2-CARBOXYLIC ACID
- 2-Pyridinecarboxylic acid, 4,6-dichloro-
- 4,6-Dichloro-pyridine-2-carboxylic acid
- 4,6-Dichloropicolinicacid
- 2-Carboxy-4,6-dichloropyridine
- AYYUSDKNXRPJBH-UHFFFAOYSA-N
- BBL100356
- STL554150
- CM14201
- AB55079
- 2-Pyri
- 4,6-Dichloro-2-pyridinecarboxylic acid (ACI)
- Picolinic acid, 4,6-dichloro- (6CI)
- J-514148
- AC-23270
- SCHEMBL365280
- Z1198261855
- 4 pound not6-Dichloro-pyridine-2-carboxylic acid
- MFCD09910267
- AKOS006283272
- SY057644
- PS-4780
- AU-004/43501647
- DTXSID30477327
- 88912-25-8
- DB-078254
- EN300-101252
- CS-W018783
- 4,6-dichloropyridine-2-carboxylic acid
-
- MDL: MFCD09910267
- Inchi: 1S/C6H3Cl2NO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11)
- InChI Key: AYYUSDKNXRPJBH-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(Cl)C=C(Cl)N=1)O
Computed Properties
- Exact Mass: 190.95400
- Monoisotopic Mass: 190.9540837g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.2
- XLogP3: 2.3
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.612
- Melting Point: 111-112 ºC
- Boiling Point: 336.6℃ at 760 mmHg
- Flash Point: 157.4°C
- Refractive Index: 1.605
- PSA: 50.19000
- LogP: 2.08660
4,6-dichloropyridine-2-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
4,6-dichloropyridine-2-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,6-dichloropyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 049501-250mg |
4,6-Dichloropicolinic acid |
88912-25-8 | 95% | 250mg |
£11.00 | 2022-03-01 | |
| Fluorochem | 049501-1g |
4,6-Dichloropicolinic acid |
88912-25-8 | 95% | 1g |
£18.00 | 2022-03-01 | |
| Fluorochem | 049501-5g |
4,6-Dichloropicolinic acid |
88912-25-8 | 95% | 5g |
£55.00 | 2022-03-01 | |
| Fluorochem | 049501-10g |
4,6-Dichloropicolinic acid |
88912-25-8 | 95% | 10g |
£88.00 | 2022-03-01 | |
| AstaTech | 60068-5/G |
4,6-DICHLOROPICOLINIC ACID |
88912-25-8 | 97% | 5/G |
$48 | 2022-06-01 | |
| AstaTech | 60068-25/G |
4,6-DICHLOROPICOLINIC ACID |
88912-25-8 | 97% | 25g |
$59 | 2023-09-16 | |
| AstaTech | 60068-4*25/G |
4,6-DICHLOROPICOLINIC ACID |
88912-25-8 | 97% | 4*25/G |
$562 | 2022-06-01 | |
| Alichem | A029007381-25g |
4,6-Dichloropicolinic acid |
88912-25-8 | 95% | 25g |
$225.24 | 2023-08-31 | |
| Alichem | A029007381-100g |
4,6-Dichloropicolinic acid |
88912-25-8 | 95% | 100g |
$585.63 | 2023-08-31 | |
| Alichem | A029007381-250g |
4,6-Dichloropicolinic acid |
88912-25-8 | 95% | 250g |
$1303.05 | 2023-08-31 |
4,6-dichloropyridine-2-carboxylic acid Suppliers
4,6-dichloropyridine-2-carboxylic acid Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 4,6-dichloropyridine-2-carboxylic acid
Professional Introduction to 4,6-dichloropyridine-2-carboxylic acid (CAS No. 88912-25-8)
4,6-dichloropyridine-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 88912-25-8, is a significant intermediate in modern chemical synthesis and pharmaceutical research. This compound, featuring a pyridine core substituted with chlorine atoms at the 4th and 6th positions and a carboxylic acid functional group at the 2nd position, has garnered attention due to its versatile reactivity and utility in the development of various bioactive molecules.
The structural framework of 4,6-dichloropyridine-2-carboxylic acid makes it a valuable building block for medicinal chemists. The presence of both electron-withdrawing chloro substituents and a carboxylic acid moiety enhances its participation in nucleophilic substitution reactions, allowing for further functionalization. This adaptability has been leveraged in the synthesis of heterocyclic compounds, which are prevalent in drug discovery pipelines.
In recent years, 4,6-dichloropyridine-2-carboxylic acid has been explored in the context of developing novel therapeutic agents. Its derivatives have shown promise as intermediates in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. For instance, modifications of this scaffold have led to compounds that exhibit inhibitory activity against tyrosine kinases, demonstrating potential as anticancer drugs.
Moreover, the compound's role in agrochemical research cannot be overlooked. Pyridine derivatives are widely used in pesticides and herbicides due to their ability to interact with biological targets in pests. 4,6-dichloropyridine-2-carboxylic acid serves as a precursor for synthesizing novel agrochemicals that target specific enzymatic pathways in plants and insects, offering improved efficacy and environmental safety.
The carboxylic acid group in 4,6-dichloropyridine-2-carboxylic acid provides opportunities for salt formation, which can enhance the solubility and bioavailability of derived compounds. This property is particularly advantageous in pharmaceutical formulations, where optimal solubility is often a key factor in drug delivery systems. Researchers have utilized this characteristic to develop prodrugs and formulations that improve oral bioavailability.
Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic routes for 4,6-dichloropyridine-2-carboxylic acid. Innovations in catalytic processes and solvent systems have enabled more efficient and environmentally friendly production methods. These developments align with global efforts to minimize the ecological footprint of chemical manufacturing while maintaining high yields and purity standards.
The compound's reactivity also extends to its participation in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations are pivotal in constructing complex molecular architectures found in many modern drugs. By integrating 4,6-dichloropyridine-2-carboxylic acid into these reactions, chemists can access a diverse array of heterocyclic compounds with tailored biological activities.
In summary, 4,6-dichloropyridine-2-carboxylic acid (CAS No. 88912-25-8) is a multifaceted intermediate with broad applications across pharmaceuticals and agrochemicals. Its structural features enable diverse synthetic modifications, making it indispensable in drug discovery and material science. As research continues to uncover new methodologies and applications, this compound will undoubtedly remain a cornerstone in synthetic chemistry.
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